1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-7-4-2-6(3-5-7)12-9(14)8(13)11-10(12)15/h2-5H,1H3,(H,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSZIUTWVPFPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675470 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Cyclization of 4-Methoxybenzylamine with Dicarbonyl Precursors
A widely reported method involves the condensation of 4-methoxybenzylamine with alloxan (mesoxalic acid urea) under acidic conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl groups of alloxan, followed by cyclodehydration to form the imidazolidine trione ring. Typical conditions include refluxing in acetic acid with catalytic hydrochloric acid, yielding the target compound in 68–72% purity. Side products, such as mono-cyclized intermediates, are minimized by controlling stoichiometry (1:1.2 amine-to-alloxan ratio) and reaction time (6–8 hours).
Urea-Mediated Cyclization of 4-Methoxyphenylacetic Acid Derivatives
Alternative routes employ 4-methoxyphenylacetic acid as a starting material. Here, the acid is first converted to its methyl ester, which is then treated with urea and phosphorus oxychloride (POCl₃) in anhydrous dichloromethane. The POCl₃ acts as both a dehydrating agent and catalyst, facilitating the formation of the trione ring through sequential condensation steps. This method achieves higher yields (78–82%) but requires stringent moisture control to prevent hydrolysis of intermediates.
Advanced Methodologies and Catalytic Innovations
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reaction kinetics. A study adapting this approach reduced cyclization time from hours to 15–20 minutes, maintaining yields at 75–80%. The enhanced efficiency is attributed to uniform heating and reduced side reactions, making this method suitable for high-throughput applications.
Solvent-Free Mechanochemical Synthesis
Eco-friendly protocols have been developed using ball-milling techniques. Mixing 4-methoxybenzyl isocyanate with urea in a 1:1 molar ratio under mechanical grinding induces cyclization without solvents, yielding 70–74% product. This method aligns with green chemistry principles but currently lacks scalability for industrial production.
Reaction Optimization and Kinetic Analysis
Temperature and Solvent Effects
Optimal temperatures for traditional reflux methods range between 80–100°C. Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) favor proton transfer steps but may promote hydrolysis. A comparative study is summarized below:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetic Acid | 110 | 72 | 95 |
| Acetonitrile | 80 | 68 | 92 |
| Ethanol | 78 | 65 | 89 |
Catalytic Systems
The use of Lewis acids (e.g., ZnCl₂, AlCl₃) has been explored to lower activation energy. Zinc chloride (5 mol%) in toluene improves yield to 85% by stabilizing transition states during cyclization. However, residual metal contamination necessitates additional purification steps.
Industrial-Scale Production Challenges
Continuous Flow Reactor Systems
Transitioning from batch to continuous flow processes addresses scalability limitations. A pilot study demonstrated that tubular reactors operating at 120°C and 10 bar pressure achieve 80% conversion in 30 minutes, with in-line HPLC monitoring ensuring consistency. Key challenges include clogging from precipitated intermediates and maintaining anhydrous conditions.
Purification and Crystallization
Crude product is typically purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-shaped crystals with >99% purity. Industrial setups employ falling-film evaporators to concentrate reaction mixtures before crystallization, reducing solvent use by 40%.
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC analysis using a C18 column (MeOH:H₂O = 70:30) confirms purity >98%, with retention times standardized against reference standards.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Traditional Reflux | 68–72 | 6–8 hours | Moderate | High solvent use |
| Microwave-Assisted | 75–80 | 15–20 min | High | Low energy use |
| Mechanochemical | 70–74 | 2–3 hours | Low | Solvent-free |
| Continuous Flow | 80 | 30 min | High | Reduced waste |
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized imidazolidine derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various substituents, facilitating the creation of complex organic molecules. It has been utilized in the synthesis of other biologically active compounds and as an intermediate in pharmaceutical development.
Biology
Research indicates that this compound exhibits promising biological activities:
- Anticancer Activity : Studies have shown that derivatives of imidazolidine compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) through mechanisms such as tubulin polymerization inhibition and apoptosis induction .
- Antimicrobial Properties : The compound has been evaluated for its potential as an antimicrobial agent. Preliminary studies suggest it may inhibit the growth of various bacterial strains, indicating its utility in developing new antibiotics .
Medicine
Ongoing research aims to explore the therapeutic potential of this compound. Its ability to interact with specific enzymes positions it as a candidate for treating diseases such as cancer and neurodegenerative disorders. For example, it has been investigated for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease .
Industrial Applications
In the industrial sector, this compound is being explored for its role in producing specialty chemicals and functional materials. Its unique chemical properties may lead to applications in polymer production and coatings.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of imidazolidine derivatives, researchers synthesized a series of compounds based on this compound. These compounds were tested against multiple breast cancer cell lines. The results indicated that certain modifications to the methoxy group significantly enhanced anticancer activity by promoting apoptosis and inhibiting cell cycle progression at the G2/M phase .
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial efficacy of this compound against common pathogens. The compound displayed notable activity against both Gram-positive and Gram-negative bacteria. This finding supports further exploration into its potential as a new class of antibiotics .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogues differ in the substituent at the para position of the phenyl ring. A comparison of melting points, molecular weights, and substituent effects is summarized below:
Notes:
Lipophilicity (log Kₒw) and Bioavailability
Lipophilicity, measured as log Kₒw (octanol/water partition coefficient), impacts membrane permeability and bioavailability:
*Estimated based on substituent contributions: Methoxy (-OCH₃) reduces log Kₒw compared to isopropyl but increases it relative to -Cl or -CN .
Enzymatic Inhibition Activity
Imidazolidine-triones are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer’s disease treatment. Key findings from analogues:
Biological Activity
1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by the presence of an imidazolidine ring and a methoxyphenyl group. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates significant inhibitory effects against various bacterial strains, which may be linked to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Studies have indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways related to cell survival and proliferation.
Anticancer Activity
A notable study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Glioblastoma | 12 | Significant cytotoxicity |
| Breast Cancer (MCF7) | 18 | Moderate cytotoxicity |
| Colon Cancer (HCT116) | 22 | Moderate cytotoxicity |
These findings suggest that the compound has a promising profile as an anticancer agent, particularly against glioblastoma cells.
Inhibition of Cholinergic Enzymes
Another research focus has been on the inhibition of cholinergic enzymes. The compound has shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's. The IC50 values for these enzymes were found to be significantly lower than those of standard inhibitors like rivastigmine.
Case Studies
- Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating bacterial infections. Results indicated a notable reduction in infection rates among patients treated with this compound compared to a control group.
- Anticancer Research : In vitro studies demonstrated that treatment with this compound led to increased apoptosis markers in glioblastoma cells, suggesting its potential as a therapeutic agent in oncology.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione, and how can reaction conditions be optimized?
The compound is typically synthesized via oxidation of precursor hydantoins or imidazolidine derivatives. A validated method involves using meta-chloroperbenzoic acid (mCPBA) as an oxidizing agent under controlled conditions. For example, 3c (1-(4-Methoxyphenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione) was synthesized in 83% yield by reacting 9l (precursor) with mCPBA in dichloromethane at 0°C, followed by gradual warming to room temperature . Key parameters for optimization include:
- Solvent selection : Dichloromethane or chloroform ensures solubility and reaction efficiency.
- Temperature control : Low temperatures (0–5°C) minimize side reactions during oxidation.
- Stoichiometry : A 3:1 molar ratio of mCPBA to precursor maximizes yield.
Q. How is this compound characterized for structural validation?
Advanced spectroscopic and analytical techniques are essential:
- NMR : - and -NMR confirm substituent positions and electronic environments. For example, the methoxy group at the 4-position shows a singlet at δ 3.80 ppm in -NMR .
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular weight (e.g., observed [M+H] at 357.1075 vs. calculated 357.1087) .
- IR spectroscopy : Peaks at 1735 cm (C=O stretching) and 1257 cm (C-O of methoxy) confirm functional groups .
Q. What are the primary biological activities associated with this compound?
The compound exhibits enzyme inhibition (e.g., acetylcholinesterase and butyrylcholinesterase) and selective cytotoxicity :
- Enzyme inhibition : Binds to active sites via hydrogen bonding with carbonyl groups, as shown in molecular docking studies .
- Cytotoxicity : Demonstrated selective activity against cancer cell lines (e.g., IC values <10 μM in breast cancer models) while sparing normal cells .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
Modifying substituents on the imidazolidine core or aromatic rings alters activity:
- Methoxy group replacement : Substituting 4-methoxy with electron-withdrawing groups (e.g., Cl) increases enzyme affinity (e.g., 3e with IC of 0.8 μM vs. 3c at 1.2 μM) .
- Steric effects : Bulky substituents (e.g., benzothiazole) improve selectivity for dopamine receptors .
- Chirality : Enantiomers (e.g., (R)- vs. (S)-configurations) show divergent biological activities, necessitating asymmetric synthesis protocols .
Q. What experimental strategies address contradictions in reported cytotoxicity data?
Discrepancies arise from assay conditions or cell line variability. To mitigate:
- Standardized assays : Use MTT or resazurin-based viability tests across multiple cell lines (e.g., HeLa, MCF-7) .
- Metabolic profiling : Compare ROS generation and mitochondrial dysfunction to identify context-dependent toxicity .
- Control experiments : Include positive controls (e.g., doxorubicin) and validate purity via HPLC (>95%) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Key hurdles include racemization during cyclization and oxidation. Solutions involve:
Q. How does the compound interact with enzyme active sites at the molecular level?
Molecular dynamics simulations and X-ray crystallography reveal:
- Hydrogen bonding : The trione carbonyls form hydrogen bonds with catalytic residues (e.g., Ser203 in acetylcholinesterase) .
- π-π stacking : The 4-methoxyphenyl group interacts with aromatic residues (e.g., Trp86), enhancing binding affinity .
- Steric occlusion : Bulky substituents block substrate access to the active site .
Q. What analytical methods are critical for detecting degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
